CPG2 Inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(p-methoxybenzenethiocarbonyl)amino-L-glutamic acid 6d involves the reaction of p-methoxybenzenethiocarbonyl chloride with amino-L-glutamic acid under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction
Chemical Reactions Analysis
Carboxypeptidase G2 inhibitor undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to a thiol group.
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carboxypeptidase G2 inhibitor has several scientific research applications:
Chemistry: It is used in studying enzyme inhibition and the development of enzyme inhibitors.
Biology: It helps in understanding the role of carboxypeptidase G2 in bacterial metabolism.
Medicine: This compound is crucial in developing therapies for cancer treatment, particularly in antibody-directed enzyme prodrug therapy (ADEPT).
Mechanism of Action
The mechanism of action of carboxypeptidase G2 inhibitor involves binding to the active site of the enzyme carboxypeptidase G2, thereby preventing the enzyme from catalyzing the hydrolysis of its substrates. This inhibition is crucial in therapeutic applications, such as reducing the toxicity of methotrexate in cancer patients .
Comparison with Similar Compounds
Carboxypeptidase G2 inhibitor is unique compared to other similar compounds due to its specific thiocarbamate structure, which provides potent inhibition of carboxypeptidase G2. Similar compounds include:
N-(p-methoxybenzenethiocarbonyl)amino-L-glutamic acid analogs: These compounds have similar structures but may vary in their substituents on the benzene ring.
Other thiocarbamate inhibitors: These inhibitors target different enzymes but share the thiocarbamate functional group
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCGYIKABKFIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.